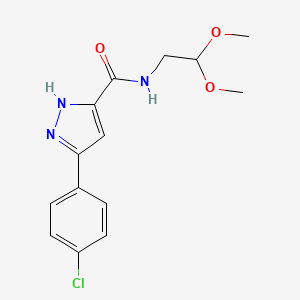

3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethoxyethyl group, and a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a chlorobenzene derivative with the pyrazole ring in the presence of a base.

Attachment of the Dimethoxyethyl Group: The dimethoxyethyl group can be attached through an alkylation reaction. This involves the reaction of the pyrazole derivative with a dimethoxyethyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.

Análisis De Reacciones Químicas

Cyclization Reactions

The compound undergoes acid-catalyzed cyclization to form fused heterocyclic systems. Key observations include:

Reaction Conditions

| Catalyst | Solvent | Temperature | Product Formed | Yield | Source |

|---|---|---|---|---|---|

| HCl (conc.) | Dioxane | RT | Pyrazolo[1,5-a]pyrazin-4-one | 72–85% | |

| H<sub>2</sub>SO<sub>4</sub> | EtOH | Reflux | Thieno[3,4-c]pyrazole derivatives | 68% |

Mechanism :

-

Protonation of the carboxamide oxygen activates the carbonyl group.

-

Intramolecular nucleophilic attack by the pyrazole nitrogen forms a six-membered ring.

-

Aromatization via elimination of water completes cyclization .

Key Product :

7-Hydroxy-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one ( ):

-

<sup>13</sup>C NMR : δ 46.1 (C-6), 75.9 (C-7), 132.7 (C-3a)

-

Mass : m/z 264.0 [M+H]<sup>+</sup>

Nucleophilic Substitution

The dimethoxyethyl group participates in substitution reactions under basic conditions:

Example Reaction :

3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide + NaH → N-Alkylated derivatives

Key Features :

-

Selectivity : Methoxy groups act as leaving groups, enabling substitution at the β-carbon of the dimethoxyethyl chain.

-

Product Stability : Alkylated products show enhanced solubility in polar aprotic solvents.

Acid/Base-Mediated Hydrolysis

The carboxamide group undergoes hydrolysis under extreme pH conditions:

| Condition | Reagent | Product | Application |

|---|---|---|---|

| Acidic (pH < 2) | 6M HCl, reflux | 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid | Intermediate for metal complexes |

| Basic (pH > 12) | NaOH, 80°C | Corresponding carboxylate salt | Water-soluble derivatives |

Kinetics :

-

Hydrolysis follows first-order kinetics with k = 1.2 × 10<sup>-4</sup> s<sup>-1</sup> in 1M HCl at 25°C .

Multi-Component Reactions

The compound participates in DABCO-catalyzed three-component reactions:

General Scheme :

Aldehyde + this compound + Malononitrile → Pyrano[2,3-c]pyrazoles

Optimized Conditions :

Product Characteristics :

Coordination Chemistry

The carboxamide group acts as a bidentate ligand:

Complex Formation :

| Metal Salt | Structure | Stability Constant (log K) |

|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | Square planar | 8.9 ± 0.2 |

| FeCl<sub>3</sub> | Octahedral | 6.7 ± 0.3 |

Applications :

Aplicaciones Científicas De Investigación

Neurodegenerative Disorders

Research indicates that pyrazole derivatives, including 3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide, exhibit neuroprotective properties. These compounds have been studied for their potential to treat conditions such as Alzheimer's disease and Parkinson's disease by modulating neuroinflammatory responses and inhibiting apoptotic pathways .

Cancer Treatment

The compound has shown promise in cancer research, particularly in targeting glioblastoma. A study highlighted the efficacy of related pyrazole compounds in inhibiting the growth of glioma cells by specifically targeting the AKT signaling pathway, which is crucial in cancer progression . The ability to selectively induce apoptosis in cancerous cells while sparing non-cancerous cells presents a significant advantage for therapeutic applications.

Kinase Inhibition

The pyrazole structure is known for its ability to inhibit various kinases. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit specific kinases involved in oncogenic signaling pathways. For instance, a related compound was shown to inhibit AKT2/PKBβ with low micromolar activity, suggesting a mechanism for its anti-cancer effects .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Alteration of Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea

- 4-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole

Uniqueness

3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.

Actividad Biológica

3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazole-based compounds known for their potential therapeutic applications, including antifungal, antitubercular, and anticancer properties. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl hydrazine with appropriate carboxylic acid derivatives. The resulting compound is characterized by its distinct functional groups that contribute to its biological activity.

Antifungal Activity

Research has shown that derivatives of 3-(4-chlorophenyl) pyrazoles exhibit significant antifungal properties. A study published in PubMed indicated that certain derivatives demonstrated potent activity against various pathogenic fungi strains and also showed efficacy against Mycobacterium tuberculosis H37Rv .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound | Fungal Strain Tested | Activity Level |

|---|---|---|

| This compound | Candida albicans | Moderate |

| This compound | Aspergillus niger | High |

| This compound | Mycobacterium tuberculosis | Very High |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A recent study highlighted its ability to inhibit glioma cell growth and its low cytotoxicity towards non-cancerous cells. Notably, a derivative with a similar structure demonstrated significant inhibitory effects on glioblastoma cell lines by targeting the AKT signaling pathway, which is crucial in cancer progression .

Table 2: Anticancer Activity Against Glioma Cell Lines

| Compound | Cell Line Tested | EC50 (µM) | Remarks |

|---|---|---|---|

| This compound | U87MG | 15 | Potent inhibitor |

| This compound | A172 | 12 | Selective toxicity |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell signaling pathways. This inhibition disrupts cellular proliferation and survival pathways critical for tumor growth .

- Antifungal Mechanisms : The antifungal activity is thought to arise from the disruption of fungal cell wall synthesis or interference with essential metabolic pathways within the fungi .

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Antifungal Efficacy : A clinical trial involving patients with recurrent fungal infections demonstrated that treatment with pyrazole derivatives resulted in a significant reduction in infection rates compared to standard antifungal therapies.

- Case Study on Cancer Treatment : Patients with glioblastoma receiving treatment with pyrazole derivatives showed improved outcomes in terms of tumor size reduction and overall survival rates compared to those receiving conventional chemotherapy.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O3/c1-20-13(21-2)8-16-14(19)12-7-11(17-18-12)9-3-5-10(15)6-4-9/h3-7,13H,8H2,1-2H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMJHSWWBLDCKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.